2-(2-Methoxy-5-methylbenzoyl)benzoic acid
Description
2-(2-Methoxy-5-methylbenzoyl)benzoic acid is a substituted benzoic acid derivative featuring a benzoyl group at the 2-position of the benzoic acid backbone. The benzoyl moiety is further substituted with a methoxy group at the 2-position and a methyl group at the 5-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the methyl group) and hydrogen-bonding capacity (via the methoxy and carboxylic acid groups).
Properties
IUPAC Name |
2-(2-methoxy-5-methylbenzoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-10-7-8-14(20-2)13(9-10)15(17)11-5-3-4-6-12(11)16(18)19/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVYDOUAEBYOMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C2=CC=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classic Friedel-Crafts Reaction with Phthalic Anhydride
A widely reported method involves Friedel-Crafts acylation using phthalic anhydride and 2-methoxy-5-methylbenzene derivatives. The reaction proceeds in the presence of Lewis acids like aluminum chloride (AlCl₃) or antimony pentahalides (SbHal₅).
Procedure :
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Reagents : Phthalic anhydride (1.0 eq), 2-methoxy-5-methyltoluene (1.2 eq), AlCl₃ (2.5 eq).
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Conditions : Reflux in dichloromethane (DCM) at 40–60°C for 6–12 hours.
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Workup : Hydrolysis with dilute HCl yields the crude product, purified via recrystallization (methanol/water).
Outcomes :
Modified Friedel-Crafts Using Ionic Liquids
Recent advancements employ ionic liquids (e.g., [bmim]Cl·AlCl₃) as recyclable catalysts to enhance regioselectivity and reduce waste.
Procedure :
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Reagents : Phthalic anhydride (1.0 eq), 2-methoxy-5-methylbenzene (1.1 eq), [bmim]Cl·AlCl₃ (15 mol%).
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Conditions : 40°C for 7 hours under nitrogen.
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Workup : Extraction with ethyl acetate, followed by acid-base purification.
Outcomes :
Multi-Step Synthesis from Substituted Benzoic Acids
Bromination-Cyanidation-Hydrolysis Route
Patent CN111100042B outlines a multi-step pathway starting from 4-methoxybenzenesulfonamide:
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Bromination : Reaction with bromine and Fe powder yields 3-bromo-4-methoxybenzenesulfonamide (89% yield).
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Cyanidation : Substitution with CuCN generates 3-cyano-4-methoxybenzenesulfonamide (74% yield).
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Esterification/Hydrolysis : Methanolysis and alkaline hydrolysis produce the target acid (90.5% yield).
Key Data :
| Step | Reagents | Yield |
|---|---|---|
| Bromination | Br₂, Fe, CH₂Cl₂ | 89% |
| Cyanidation | CuCN, DMF, 120°C | 74% |
| Hydrolysis | NaOH, MeOH/H₂O | 90.5% |
O-Methylation of Hydroxy Precursors
A two-step synthesis from 2-hydroxy-5-methylbenzoic acid involves:
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Esterification : Methylation using dimethyl sulfate (DMS) in toluene (yield: 88%).
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Friedel-Crafts Acylation : As described in Section 2.1.
Advantages : Avoids harsh halogenation steps, suitable for gram-scale production.
Catalytic Cross-Coupling Methods
Negishi Coupling with Aryl Zinc Reagents
A Pd-catalyzed approach couples 2-bromo-5-methylbenzoic acid with 2-methoxyphenylzinc bromide:
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Reagents : PdCl₂(PPh₃)₂ (2 mol%), anhydrous ZnCl₂ (1.1 eq).
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Conditions : 55°C for 14 hours in THF.
Limitations : Requires strict anhydrous conditions and expensive catalysts.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylbenzoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-5-methylbenzoyl)benzoic acid.
Reduction: Formation of 2-(2-methoxy-5-methylbenzyl)benzoic acid.
Substitution: Formation of 2-(2-methoxy-5-methylbenzoyl)-4-nitrobenzoic acid or 2-(2-methoxy-5-methylbenzoyl)-4-bromobenzoic acid.
Scientific Research Applications
2-(2-Methoxy-5-methylbenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylbenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The benzoyl moiety may also play a role in modulating the compound’s activity by affecting its electronic properties and steric interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Substituent Effects on Reactivity and Solubility: The methyl group in this compound enhances lipophilicity compared to the hydroxy group in 3-methoxy-4-hydroxy-5-prenylbenzoic acid, which increases acidity and water solubility . Ethylsulfonyl in 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid improves binding to dopamine receptors (critical for Amisulpride’s antipsychotic activity) compared to the simpler methyl group in the target compound .
Synthetic Pathways :
- Hydrazinecarbothioamide derivatives (e.g., 2-(2-Methoxy-5-methylbenzoyl)-N-pentylhydrazinecarbothioamide) require condensation reactions with hydrazine derivatives, adding complexity compared to the target compound’s straightforward acylation .
- Natural products like 3-methoxy-4-hydroxy-5-prenylbenzoic acid are isolated from plants, limiting scalability compared to laboratory synthesis .
Ester groups (e.g., methoxycarbonyl in 2-Hydroxy-5-(methoxycarbonyl)benzoic acid) improve metabolic stability, a key advantage in prodrug design .
Key Research Findings
- This compound lacks the sulfonyl or amino groups found in antipsychotic intermediates (e.g., 2-Methoxy-4-amino-5-ethylsulphonyl benzoic acid), limiting its direct pharmacological use but making it a flexible scaffold for further modification .
- Natural derivatives like 3-methoxy-4-hydroxy-5-prenylbenzoic acid exhibit unique bioactivity due to prenyl groups, which are absent in synthetic analogs, highlighting the diversity of methoxybenzoic acid derivatives .
Biological Activity
2-(2-Methoxy-5-methylbenzoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems. This article delves into the biological activities of this compound, including its effects on various cellular pathways and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 272.30 g/mol. The structure includes two aromatic rings connected by a carbonyl group, which is crucial for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer properties by targeting specific proteins involved in cell survival. A study focused on benzoic acid derivatives highlighted their ability to bind to anti-apoptotic proteins Mcl-1 and Bfl-1, which are often overexpressed in cancer cells. These interactions can induce apoptosis in cancer cells that rely on these proteins for survival .
The mechanism by which this compound exerts its effects likely involves:
- Inhibition of Anti-apoptotic Proteins : Binding to Mcl-1 and Bfl-1 may disrupt their function, promoting cancer cell death.
- Modulation of Protein Degradation Pathways : Similar compounds have been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, crucial for maintaining cellular homeostasis .
Case Studies
- In Vitro Studies : In cell-based assays, derivatives of benzoic acid demonstrated significant activation of proteasomal and lysosomal pathways. For instance, one study reported that certain benzoic acid derivatives enhanced the activity of cathepsins B and L, enzymes involved in protein degradation, suggesting potential applications in cancer therapy .
- Cytotoxicity Assessments : Cytotoxicity assays conducted on various cancer cell lines (e.g., Hep-G2 and A2058) revealed that while some derivatives exhibited low cytotoxicity, they effectively activated key enzymatic pathways associated with protein degradation .
Data Table: Biological Activities Summary
Q & A
Basic: What are the common synthetic routes for 2-(2-Methoxy-5-methylbenzoyl)benzoic acid?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation or esterification followed by hydrolysis. For example:
Ester Formation : React 2-methoxy-5-methylbenzoic acid chloride with methyl benzoate under anhydrous conditions using AlCl₃ as a Lewis catalyst .
Hydrolysis : Treat the intermediate ester with aqueous NaOH to yield the free carboxylic acid.
Key Considerations : Monitor reaction progress via TLC (silica gel, hexane/EtOAc 7:3) and purify intermediates via recrystallization (ethanol/water) .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .
- Solvent Selection : Use DMF or THF for better solubility of aromatic intermediates.
- In-Line Analytics : Employ HPLC (C18 column, 0.1% H₃PO₄/MeCN gradient) to track byproducts and adjust stoichiometry .
- Scale-Up Protocols : Use flow chemistry to enhance heat/mass transfer, as demonstrated in analogous benzoic acid syntheses .
Basic: Which analytical techniques are essential for confirming structural identity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify methoxy (-OCH₃, δ 3.8 ppm), aromatic protons, and carboxylic acid (-COOH, δ 12-13 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹ for benzoyl, ~1700 cm⁻¹ for -COOH) .
- Elemental Analysis : Validate empirical formula (C₁₆H₁₄O₄) with ≤0.3% deviation .
Advanced: How can X-ray crystallography resolve ambiguities in molecular conformation?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a saturated EtOH solution to obtain single crystals .
- Data Collection : Analyze with MoKα radiation (λ = 0.71073 Å) to determine bond angles and dihedral angles between benzoyl and methoxy groups. Compare with DFT-optimized structures (e.g., Gaussian 16, B3LYP/6-311G**) to validate torsional stability .
Basic: How should researchers handle discrepancies between spectroscopic data and expected results?
Methodological Answer:
- Re-Analysis : Repeat NMR/MS under standardized conditions (e.g., deuterated solvent, calibrated instruments).
- Cross-Validation : Use complementary techniques (e.g., IR for functional groups, HRMS for exact mass).
- Contamination Check : Perform TLC with multiple solvent systems (e.g., CH₂Cl₂/MeOH 9:1) to detect impurities .
Advanced: What strategies mitigate instability during storage or biological assays?
Methodological Answer:
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
- Buffering : Store in amber vials at -20°C in phosphate buffer (pH 7.4) to prevent hydrolysis of the methoxy group .
- Light Sensitivity : Confirm photostability via UV-Vis spectroscopy (λ = 254 nm exposure for 24h) .
Basic: What are the recommended purity standards for in vitro studies?
Methodological Answer:
- Chromatographic Purity : ≥95% by HPLC (C18 column, 220 nm detection) with baseline separation of peaks .
- Residual Solvents : Adhere to ICH Q3C guidelines (e.g., <500 ppm for EtOAc) via GC-MS headspace analysis .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cyclooxygenase-2) via the carboxylic acid group .
- ADMET Prediction : Calculate logP (2.1) and pKa (3.8) using SwissADME to assess bioavailability and toxicity .
- MD Simulations : Run 100 ns trajectories in GROMACS to evaluate conformational stability in aqueous environments .
Basic: How to differentiate this compound from structurally similar analogs (e.g., 5-methoxy derivatives)?
Methodological Answer:
- Mass Spectrometry : HRMS (ESI+) to distinguish molecular ions (e.g., [M+H]⁺ at m/z 287.0922 vs. 273.0765 for 5-methoxy analogs) .
- Regioselective NMR : Compare coupling patterns of aromatic protons (e.g., para-substituted methyl vs. methoxy groups) .
Advanced: What mechanistic insights guide the design of novel derivatives?
Methodological Answer:
- SAR Studies : Modify the methoxy or methyl groups and test bioactivity (e.g., anti-inflammatory assays in RAW264.7 cells) .
- Kinetic Isotope Effects : Use deuterated analogs to probe rate-determining steps in ester hydrolysis .
- In Situ FT-IR : Monitor acylation reactions in real time to identify intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
